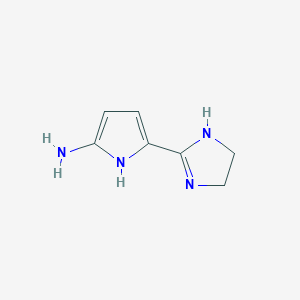
2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine is a compound that features a unique structure combining an imidazolidine ring with a pyrrole ring. This compound is part of the broader class of N-heterocyclic carbenes (NHCs), which are known for their strong σ-donating but poor π-accepting abilities. These properties make NHCs excellent ligands in coordination chemistry, particularly in the formation of stable metal complexes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine typically involves the reaction of imidazolidine derivatives with pyrrole derivatives under specific conditions. One common method includes the use of anhydrous dimethylformamide (DMF) as a solvent at elevated temperatures (around 80°C) for extended periods (up to 16 hours). The target compound is often obtained as a white solid with yields ranging from 69% to 80% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of more efficient catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly in the presence of halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions typically result in the formation of substituted imidazolidine or pyrrole derivatives .
Applications De Recherche Scientifique
2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism by which 2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine exerts its effects involves its strong σ-donating ability, which allows it to form stable complexes with transition metals. These complexes can then participate in various catalytic processes, facilitating reactions that would otherwise be less efficient or not possible. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal centers to enhance their reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidin-2-ylidene-based compounds: These include other NHCs with similar structures but different substituents on the imidazolidine ring.
Pyrrole-based compounds: Compounds that feature the pyrrole ring but lack the imidazolidine component.
Uniqueness
2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine is unique due to its combination of the imidazolidine and pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective as a ligand in coordination chemistry, offering advantages over other NHCs and pyrrole-based compounds in terms of stability and reactivity .
Propriétés
Formule moléculaire |
C7H10N4 |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
5-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrrol-2-amine |
InChI |
InChI=1S/C7H10N4/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,11H,3-4,8H2,(H,9,10) |
Clé InChI |
DEJZEZXCUUUSQY-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C2=CC=C(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


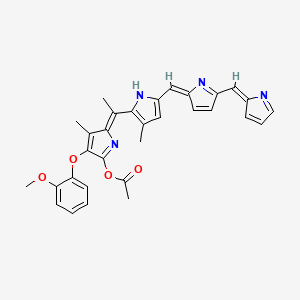

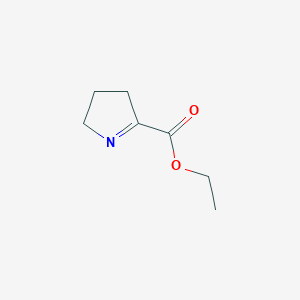
![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)

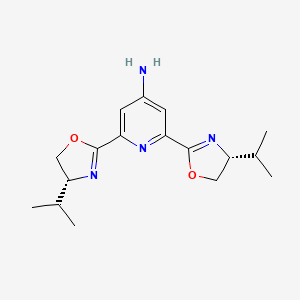
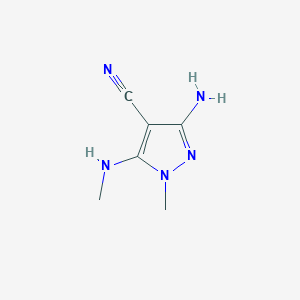
![2-(Bromomethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12877163.png)
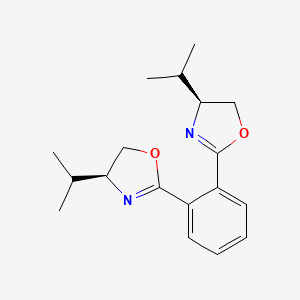
![2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12877172.png)
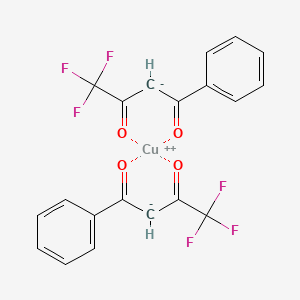
![N-[(4-Butoxyphenyl)methyl]quinolin-8-amine](/img/structure/B12877184.png)
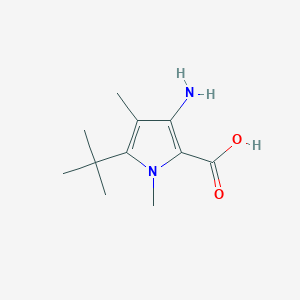
![2-(Aminomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12877192.png)
